molecular formula C6H3ClN2S B1314447 2-Chlorothiazolo[5,4-b]pyridine CAS No. 91524-96-8

2-Chlorothiazolo[5,4-b]pyridine

Cat. No. B1314447
CAS RN: 91524-96-8
M. Wt: 170.62 g/mol
InChI Key: TVHRCGOWLCQJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174992B2

Procedure details

3-Amino-2-bromopyridine (1.14 g, 6.59 mmol) and ethyl potassium xanthate (2.324 g, 14.50 mmol) were dissolved in dry dimethylformamide (4 mL) and heated at 130° C. for 15 hours. The reaction was cooled and diluted with water (150 mL). 5 N Hydrochloric acid (4 mL) was added and the mixture stirred. The intermediate precipitated as a light yellow solid and was filtered off. The solids were suspended in warm ethyl acetate (200 mL) and dried with magnesium sulfate. The filter cake was washed with additional warm ethyl acetate (200 mL). The organic was evaporated to dryness under reduced pressure and suspended in dichloromethane (50 mL). Sulfuryl chloride (20 ml, 247 mmol) was added and the mixture stirred at room temperature. After 1 hour, the mixture was evaporated to dryness under reduced pressure and the residue partitioned between ethyl acetate (200 mL), ice (˜50 mL), water (100 mL) and saturated sodium bicarbonate (60 mL). The organic phase was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (dichloromethane to ethyl acetate gradient) gave the desired 2-chlorothiazolo[5,4-b]pyridine (0.120 g, 0.703 mmol, 10.7% yield).
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl potassium xanthate
Quantity
2.324 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3](Br)=[N:4][CH:5]=C[CH:7]=1.[ClH:9].[S:10](Cl)(Cl)(=O)=O.C[N:16]([CH3:19])[CH:17]=O>O>[Cl:9][C:5]1[S:10][C:19]2[C:3]([N:4]=1)=[CH:2][CH:7]=[CH:17][N:16]=2

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Br
Name
ethyl potassium xanthate
Quantity
2.324 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
The intermediate precipitated as a light yellow solid
FILTRATION
Type
FILTRATION
Details
was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
WASH
Type
WASH
Details
The filter cake was washed
TEMPERATURE
Type
TEMPERATURE
Details
with additional warm ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic was evaporated to dryness under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (200 mL), ice (˜50 mL), water (100 mL) and saturated sodium bicarbonate (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1SC2=NC=CC=C2N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.703 mmol
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 10.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.